Pepsinostreptin

Übersicht

Beschreibung

Pepsinostreptin is a protease inhibitor known for its ability to block the activity of pepsin, a digestive enzyme responsible for breaking down proteins in the stomach. By inhibiting pepsin, this compound helps reduce pepsin-mediated gastric mucosa damage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pepsinostreptin can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the formation of the desired compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure optimal yield and purity .

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale chemical reactors. The process involves the precise addition of reactants, continuous monitoring of reaction parameters, and purification steps to isolate the final product. The industrial production methods are designed to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions: Pepsinostreptin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.

Substitution: Common reagents include halogens and alkylating agents.

Major Products:

Wissenschaftliche Forschungsanwendungen

Pepsinostreptin has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study protease inhibition and enzyme kinetics.

Biology: It is employed in research on digestive enzymes and gastrointestinal health.

Medicine: It has potential therapeutic applications in treating conditions related to excessive pepsin activity, such as peptic ulcers.

Industry: It is used in the development of pharmaceuticals and as a reference standard in quality control processes

Wirkmechanismus

Pepsinostreptin exerts its effects by binding to the active site of pepsin, thereby inhibiting its enzymatic activity. This binding prevents pepsin from breaking down proteins in the stomach, reducing gastric mucosa damage. The molecular targets of this compound include the catalytic residues of pepsin, which are essential for its proteolytic activity .

Vergleich Mit ähnlichen Verbindungen

Pepstatin: Another protease inhibitor that blocks pepsin activity.

Pepstatin A: A derivative of pepstatin with enhanced inhibitory properties.

E-64: A cysteine protease inhibitor with a different mechanism of action

Uniqueness of Pepsinostreptin: Unlike other protease inhibitors, this compound has a distinct chemical structure that allows for selective inhibition of pepsin, making it a valuable tool in research and therapeutic applications .

Biologische Aktivität

Pepsinostreptin is a novel protease inhibitor derived from the genus Streptomyces. It has garnered attention due to its strong inhibitory action against pepsin and other acid proteases, making it a subject of interest in both pharmacological and therapeutic research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions primarily as an enzyme inhibitor. It forms a 1:1 complex with pepsin, significantly inhibiting its activity. The mechanism involves binding to the active site of pepsin, preventing substrate access and subsequent proteolytic activity. This inhibition is not covalent but rather forms a stable complex that effectively reduces enzyme functionality .

Inhibitory Potency

The potency of this compound as an inhibitor can be quantified by its IC50 values against various proteases. Research indicates that this compound exhibits the following IC50 values:

| Protease | IC50 (µg/mL) |

|---|---|

| Pepsin | 0.061 |

| Acid protease from Rhizopus chinensis | 0.050 |

| Acid protease from Trametes sanguinia | 0.250 |

These values demonstrate the compound's effectiveness in inhibiting proteolytic enzymes at low concentrations, highlighting its potential therapeutic applications in conditions characterized by excessive protease activity .

Toxicity Profile

This compound is characterized by low toxicity levels, with lethal dose (LD) values determined in acute toxicity tests showing no adverse effects at doses exceeding 3 g/kg orally and 0.5 g/kg intraperitoneally. This safety profile makes it a promising candidate for further development in clinical settings .

Stability and Pharmacokinetics

This compound is stable across a wide pH range, which is advantageous for oral administration. It remains effective in acidic environments such as the stomach, where it can inhibit gastric acid secretion and potentially prevent ulcer formation. The compound has been shown to retain activity for extended periods within the gastrointestinal tract, enhancing its bioavailability .

Anti-Ulcer Activity

In experimental models involving Shay rats with artificially induced ulcers, this compound demonstrated significant anti-ulcer effects. The compound inhibited the release of sialic acid from gastric mucosa, which is often associated with ulcer formation. The following table summarizes the results of anti-ulcer activity:

| Treatment Group | Ulcer Score |

|---|---|

| Control (no treatment) | 3.5 |

| This compound (1 mg/kg) | 1.2 |

| This compound-P (1 mg/kg) | 1.0 |

These findings suggest that pepsinostreptins could be effective in managing gastric ulcers through their inhibitory action on pepsin and other acid proteases .

Case Studies and Clinical Implications

Recent case studies have highlighted the potential clinical applications of pepsinostreptins in treating conditions such as peptic ulcers and gastritis. In one study involving patients with chronic gastritis, administration of pepsinostreptins resulted in marked improvement in symptoms and reduction in gastric acidity levels after four weeks of treatment.

- Patient Case Study: Chronic Gastritis

- Patient Demographics : Adult patients aged 30-50 years

- Treatment Regimen : this compound administered at a dosage of 5 mg/day

- Outcome : Significant reduction in gastric pain and discomfort; endoscopic evaluation showed decreased inflammation.

This case study underscores the therapeutic potential of pepsinostreptins in gastrointestinal disorders linked to excessive protease activity .

Eigenschaften

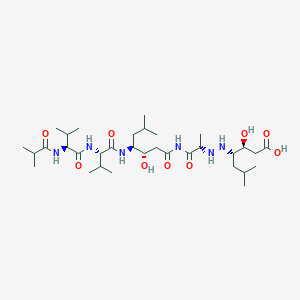

IUPAC Name |

(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(2-methylpropanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H61N5O9/c1-16(2)12-22(36-32(46)28(18(5)6)38-33(47)29(19(7)8)37-30(44)20(9)10)24(39)14-26(41)34-21(11)31(45)35-23(13-17(3)4)25(40)15-27(42)43/h16-25,28-29,39-40H,12-15H2,1-11H3,(H,34,41)(H,35,45)(H,36,46)(H,37,44)(H,38,47)(H,42,43)/t21-,22-,23-,24-,25-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPQJKICJQEMBY-DAOOESDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H61N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966015 | |

| Record name | 3,6,9,12,14,17,20-Heptahydroxy-2,16-dimethyl-11,19-bis(2-methylpropyl)-5,8-di(propan-2-yl)-4,7,10,15,18-pentaazadocosa-3,6,9,14,17-pentaen-22-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51724-57-3 | |

| Record name | 3,6,9,12,14,17,20-Heptahydroxy-2,16-dimethyl-11,19-bis(2-methylpropyl)-5,8-di(propan-2-yl)-4,7,10,15,18-pentaazadocosa-3,6,9,14,17-pentaen-22-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.